N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyrimidine moiety linked to a phenyl group, which is further connected to a thiophene-2-carboxamide group.
Preparation Methods
The synthesis of N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route starts with the formation of a carbanion intermediate from malononitrile and an active methylene compound. This intermediate then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate through a Knoevenagel reaction . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation . Additionally, it has applications in the development of new drugs for the treatment of infectious diseases, such as tuberculosis . In the industrial sector, it is used in the production of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase (COX) and phosphatidylinositol-3-kinase (PI3K), which play crucial roles in inflammation and cell growth, respectively . By inhibiting these enzymes, the compound can reduce inflammation and inhibit the proliferation of cancer cells. Additionally, it may interact with other molecular targets involved in various biological processes, contributing to its diverse biological activities .
Comparison with Similar Compounds
N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE is unique due to its specific structural features and biological activities. Similar compounds include other imidazo[1,2-a]pyrimidine derivatives, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds also exhibit diverse biological activities and are used in various scientific research applications.
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-16(15-6-2-9-23-15)19-13-5-1-4-12(10-13)14-11-21-8-3-7-18-17(21)20-14/h1-11H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFRDETWUNEHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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